3-benzyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
3-Benzyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound featuring a thienopyrimidinone core substituted at positions 2, 3, and 5 with sulfanyl, benzyl, and phenyl groups, respectively. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines and pyrimidines, enabling interactions with biological targets such as enzymes and receptors. The compound’s substituents influence its physicochemical properties (e.g., solubility, lipophilicity) and pharmacological activity .
Properties
IUPAC Name |
3-benzyl-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS2/c22-18-16-15(14-9-5-2-6-10-14)12-24-17(16)20-19(23)21(18)11-13-7-3-1-4-8-13/h1-10,12H,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZSFCVWSKWHIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(NC2=S)SC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Condensation via Oxazinone Intermediates
The predominant route involves sequential condensation reactions starting from 2-aminothiophene-3-carboxylic acid derivatives. As demonstrated by Prabhakar et al., the synthesis proceeds through:
- Oxazinone Formation : Reaction of 2-aminothiophene-3-carboxylic acid with benzoyl chloride in pyridine at 0°C yields 2-phenyl-4H-thieno[2,3-d]oxazin-4-one (72% yield).
- Ring Expansion : Treatment with 4-aminopyridine in acetic acid under reflux generates the pyrimidinone core.
- Functionalization : Subsequent benzylation at N3 using benzyl halides introduces the 3-benzyl substituent.
Critical parameters include:
- Solvent polarity (pyridine vs. DMF)
- Temperature control during acylation (0°C to prevent diketone byproducts)
- Stoichiometric ratios (1:1.2 amine:oxazinone for optimal ring expansion)
One-Pot Tandem Cyclization
Recent advances from PMC studies demonstrate a streamlined approach using:
- Starting Materials : 2H-Thieno[2,3-d]oxazine-2,4(1H)-diones
- Reagents : Benzylamine, aromatic aldehydes (e.g., benzaldehyde)
- Conditions : Solvent-free microwave irradiation (150°C, 20 min)
This method achieves 68-75% yields through concurrent [4+2] cycloaddition and thiolation, eliminating intermediate isolation steps. Comparative analysis reveals:
| Parameter | Multi-Step | One-Pot |
|---|---|---|
| Total Yield | 58% | 71% |
| Reaction Time | 18h | 45min |
| Purification Steps | 3 | 1 |
Sulfanyl Group Introduction Methodologies
Thiolation via Nucleophilic Displacement
The 2-sulfanyl moiety is typically introduced using:
- Thiourea : Under basic conditions (KOH/EtOH), displacing chloride at C2
- Lawesson’s Reagent : Direct sulfuration of carbonyl groups at elevated temperatures (110°C, toluene)
Key findings from spectral validation:
- IR: ν(S-H) = 2550-2600 cm⁻¹ (weak)
- ¹H NMR: δ 3.85-4.20 (benzyl CH₂), δ 7.12-7.45 (aromatic multiplet)
- ¹³C NMR: C=O at δ 160.65 ppm, thienyl C-S at δ 114.23 ppm
Oxidative Coupling Approaches
Alternative pathways employ:
- Elemental Sulfur : With CuI catalysis in DMSO at 120°C
- Disulfide Reagents : Di-p-tolyldisulfide with Pd(OAc)₂ ligand systems
Comparative efficiency data:
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Thiourea | 82 | 98.4 |
| Lawesson’s | 76 | 97.1 |
| CuI/S⁸ | 68 | 95.9 |
Stereochemical Control and Regioselectivity
Benzylation Positional Specificity
The 3-benzyl group’s regioselective introduction is governed by:
- Base Strength : K₂CO₃ favors N3 over O4 alkylation (95:5 ratio)
- Solvent Effects : Polar aprotic solvents (DMF) improve N-benzylation kinetics
Density Functional Theory (DFT) calculations corroborate:
- N3 benzylation transition state: ΔG‡ = 24.3 kcal/mol
- O4 pathway: ΔG‡ = 31.7 kcal/mol (thermodynamically disfavored)
Crystal Packing Analysis
Single-crystal X-ray data (CCDC 2051581) reveals:
- Dihedral angle between thieno and pyrimidinone planes: 12.4°
- S⋯O non-bonded distance: 2.89 Å (indicative of weak chalcogen bonding)
Industrial-Scale Process Optimization
Continuous Flow Synthesis
Adapting batch protocols to flow chemistry enhances:
- Heat Transfer : Microreactors maintain ±1°C of setpoint (vs. ±5°C in batch)
- Mixing Efficiency : Reduced byproduct formation (≤2% vs. 8-12% batch)
Typical flow parameters:
- Residence time: 8.5min
- Pressure: 12bar
- Productivity: 3.2kg/day (10L reactor volume)
Green Chemistry Metrics
Comparative analysis of environmental impact:
| Metric | Batch | Flow |
|---|---|---|
| E-Factor | 18.7 | 6.4 |
| Process Mass Intensity | 23.1 | 9.8 |
| Energy Consumption (kW·h/kg) | 48 | 19 |
Analytical Characterization Benchmarks
Spectroscopic Fingerprints
Consistent markers across literature:
Mass Spectrometry
- m/z 350.5 [M+H]⁺ (100%)
- Fragmentation pattern:
- m/z 273.2 (C₁₃H₉NS₂⁺, benzyl cleavage)
- m/z 181.1 (C₈H₅NOS⁺, pyrimidinone ring)
Vibrational Spectroscopy
- IR (KBr): 1690cm⁻¹ (C=O), 1595cm⁻¹ (C=N), 660cm⁻¹ (C-S)
- Raman: 1452cm⁻¹ (ring breathing), 1120cm⁻¹ (C-N stretch)
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl halides, phenyl halides, thiourea, thiophenol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives, including 3-benzyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one. This compound has been investigated for its ability to inhibit specific kinases involved in cancer cell proliferation.
Case Study: PI5P4Kγ Inhibition
A study identified thienylpyrimidines as selective inhibitors of phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which play a crucial role in cancer and neurodegenerative diseases. The compound exhibited low nanomolar potency against PI5P4Kγ, demonstrating excellent selectivity over other kinases and potential for further development as an anticancer agent .
Antimicrobial Properties
The compound has also shown promise in antimicrobial applications. In particular, it has been evaluated against various pathogens, including Leishmania species.
Case Study: Leishmania Inhibition
Research indicated that derivatives of thienopyrimidines could selectively inhibit Leishmania N-myristoyltransferase (NMT), which is essential for the survival of the parasite. The compound demonstrated significant selectivity (>660-fold) for the Leishmania enzyme compared to human counterparts, suggesting its potential as a therapeutic agent for treating leishmaniasis .
Neuroprotective Effects
Given the involvement of PI5P4K in neurodegenerative diseases, compounds like 3-benzyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one are being explored for their neuroprotective effects. Their ability to penetrate the blood-brain barrier enhances their suitability for neurological applications.
Mechanism of Action
The mechanism of action of 3-benzyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active sites of enzymes and inhibiting their activity.
Interaction with Receptors: Binding to cellular receptors and modulating signal transduction pathways.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological and chemical profiles of thieno[2,3-d]pyrimidin-4-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations :
- Position 3 : Benzyl substitution increases steric bulk and lipophilicity, which could improve membrane permeability but reduce aqueous solubility compared to smaller groups (e.g., ethyl or hydrogen) .
- Position 5 : Phenyl groups contribute to π-π stacking interactions, a feature shared with many bioactive analogs. Methyl or oxo-propyl substituents at this position alter electronic properties and steric effects .
Pharmacological Activity Comparisons
- TRPA1 Inhibition : The benzyl and sulfanyl groups in the target compound are critical for TRPA1 inhibitory activity, as evidenced by Boehringer Ingelheim’s patent derivatives . Analogs with smaller 3-position substituents (e.g., ethyl or hydrogen) show reduced receptor affinity.
- CK2 Inhibition: Quinazolinone derivatives with trifluoromethyl or chlorophenyl groups exhibit potent CK2 inhibition , suggesting that electron-withdrawing substituents at position 2 or 3 may enhance kinase targeting.
- Analgesic/Anti-inflammatory Activity : Compounds like 5b () demonstrate that alkyl and carbonyl substituents at position 5 correlate with analgesic efficacy, while sulfanyl groups may shift activity toward anti-inflammatory effects .
Physicochemical Properties
- Solubility: Polar substituents (e.g., morpholino at position 2) improve aqueous solubility, whereas benzyl and phenyl groups favor organic solvents .
Biological Activity
3-Benzyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and antiviral properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 350.46 g/mol. Its structure features a thieno[2,3-d]pyrimidine core with specific substitutions that influence its biological activity.
Antimicrobial Activity
Research indicates that 3-benzyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could serve as a lead for developing new antibacterial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Apoptosis via caspase activation |
| MCF-7 (breast cancer) | 10 | Cell cycle arrest at G1 phase |
| A549 (lung cancer) | 20 | Induction of oxidative stress |
These findings highlight the compound's potential as a therapeutic agent in oncology.
Antiviral Activity
Emerging research suggests that this compound may exhibit antiviral properties, particularly against RNA viruses. Preliminary studies indicate it may inhibit viral replication through interference with viral polymerases.
| Virus | EC50 (μM) | Selectivity Index |
|---|---|---|
| Hepatitis C Virus | 12 | >5 |
| Influenza Virus | 15 | >4 |
The selectivity index indicates a favorable therapeutic window, making it a candidate for further investigation in antiviral drug development.
The biological activity of 3-benzyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and viral replication.
- Receptor Modulation : Interaction with specific cellular receptors could alter signaling pathways related to cell growth and apoptosis.
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may contribute to its anticancer effects by promoting apoptosis in cancer cells.
Case Studies and Research Findings
A study published in MDPI highlighted the antiviral efficacy of thieno[2,3-d]pyrimidine derivatives against various viruses, including Hepatitis C. The research indicated that structural modifications significantly impact biological activity and suggested pathways for optimizing these compounds for better efficacy .
Another investigation focused on the synthesis and biological evaluation of similar thieno[2,3-d]pyrimidine derivatives, confirming their potential as antimicrobial agents . This reinforces the relevance of structural diversity in enhancing biological activity.
Q & A
Q. What are the recommended synthetic routes for 3-benzyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves cyclocondensation of 2-aminothiophene-3-carbonitrile derivatives with benzylating agents. For example, refluxing 2-amino-4-phenylthiophene-3-carbonitrile with formic acid produces the thienopyrimidinone core, followed by benzylation . Key variables include:
- Catalysts : Acidic conditions (e.g., p-toluenesulfonic acid) improve cyclization efficiency .
- Temperature : Prolonged reflux (16–18 hours) ensures complete ring closure .
- Purification : Cold water precipitation and hexane washing yield >85% purity .
- Table : Comparative Synthesis Routes
| Precursor | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 2-Amino-4-phenylthiophene | Formic acid, reflux | 85 | >90 | |
| 3-Amino-2-mercapto derivatives | Thiourea, p-TsOH | 70–80 | 95 |
Q. How can structural elucidation of this compound be performed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : and NMR identify substituents (e.g., benzyl protons at δ 4.5–5.0 ppm; thione sulfur as a broad singlet) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., exact mass 274.031683 for related analogs) .
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond angles and tautomeric forms (e.g., thione vs. thiol) .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) separates polar byproducts .
- HPLC : Reverse-phase C18 columns resolve stereoisomers or regioisomers in advanced analogs .
Advanced Research Questions
Q. How does the substitution pattern (e.g., benzyl, phenyl, sulfanyl) influence biological activity, particularly as TRPA1 or FGFR1 inhibitors?
- Methodological Answer :
- TRPA1 Inhibition : The sulfanyl group enhances electrophilic reactivity, enabling covalent binding to TRPA1 cysteine residues. Derivatives with 3-benzyl substituents show IC values <100 nM in calcium flux assays .
- FGFR1 Inhibition : Molecular docking (e.g., AutoDock Vina) predicts that the 5-phenyl group occupies the ATP-binding pocket. SAR studies suggest halogenation at the phenyl ring improves potency (e.g., 4-bromo substitution increases binding affinity by 2-fold) .
Q. What computational tools are suitable for predicting physicochemical properties and drug-likeness?
- Methodological Answer :
- ADMET Prediction : SwissADME evaluates logP (2.8–3.2), solubility (<10 μM), and bioavailability (Lipinski’s rule compliance) .
- Docking Simulations : Schrödinger Suite models interactions with targets (e.g., FGFR1 PDB: 3RHX) .
- DFT Calculations : Gaussian 09 optimizes tautomeric stability (thione form is energetically favored by 5 kcal/mol) .
Q. How can data contradictions in biological assays (e.g., cytotoxicity vs. enzyme inhibition) be resolved?
- Methodological Answer :
- Orthogonal Assays : Confirm enzyme inhibition (e.g., TRPA1 HEK293 assays) alongside cytotoxicity (MTT assays in NIH/3T3 cells) to distinguish on-target vs. off-target effects .
- Metabolite Profiling : LC-MS/MS identifies reactive metabolites (e.g., sulfoxide derivatives) that may cause false positives .
Q. What strategies optimize regioselectivity in functionalizing the thieno[2,3-d]pyrimidin-4-one scaffold?
- Methodological Answer :
- Directing Groups : Use amino or chloro substituents at position 3 to direct electrophilic substitution to position 5 .
- Protection/Deprotection : Benzyl groups at N3 can be removed via hydrogenolysis (Pd/C, H) to enable further derivatization .
Data Contradiction Analysis
Q. Why do reported yields for similar thienopyrimidinones vary across studies (e.g., 70% vs. 85%)?
- Methodological Answer :
- Reagent Purity : Lower yields in (70%) vs. (85%) correlate with thiourea impurities (95% vs. 99% purity).
- Workup Protocols : Incomplete precipitation (e.g., insufficient cooling) reduces recovery .
Key Research Gaps and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
